Ethyl 2-{[3-(5-phenylfuran-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[3-(5-phenylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound that features a benzothiophene core, a furan ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[3-(5-phenylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate thiophene precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a phenylfuran derivative is reacted with the benzothiophene core.
Amidation Reaction: The propanamido group is introduced through an amidation reaction, where a suitable amine reacts with an acyl chloride derivative of the benzothiophene-furan intermediate.
Esterification: Finally, the ethyl ester group is introduced through esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophene and furan derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[3-(5-phenylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-[3-(5-phenylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[3-(5-phenylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness:
- Structural Features: The combination of a benzothiophene core, a furan ring, and an ethyl ester group is unique and contributes to its distinct chemical and biological properties.
- Reactivity: The compound’s reactivity in various chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H25NO4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-2-28-24(27)22-18-10-6-7-11-20(18)30-23(22)25-21(26)15-13-17-12-14-19(29-17)16-8-4-3-5-9-16/h3-5,8-9,12,14H,2,6-7,10-11,13,15H2,1H3,(H,25,26) |
InChI Key |
NNHBAQQTKVNUNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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